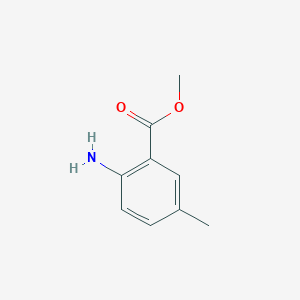

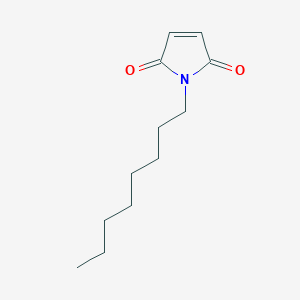

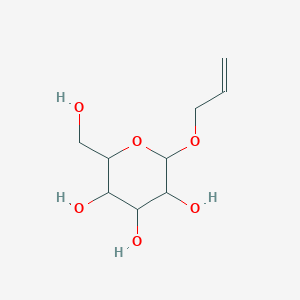

![molecular formula C30H30N2O4 B016222 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol CAS No. 72955-92-1](/img/structure/B16222.png)

1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol with dichlorides of aryl phosphorodichloridates or N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of triethylamine at 40 to 45 °C (Srinivasulu et al., 2007). This process results in novel phosphole oxides, sulfides, and selenides that exhibit moderate antifungal and antibacterial activity.

Molecular Structure Analysis

The molecular structure of similar compounds, including 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, has been analyzed through various physical and computational methods, such as CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy (Warad et al., 2018). These studies provide insight into the electronic structure and potential reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs include oxidative aminocarbonylation-cyclization processes, which lead to the synthesis of complex heterocyclic structures with potential biological activity (Gabriele et al., 2006). The reactions exhibit significant stereoselectivity, with the Z isomers being formed preferentially.

Physical Properties Analysis

The physical properties, such as solubility, glass transition temperatures, and thermal degradation points of carbazole-containing polymers, have been studied to understand the material characteristics of derivatives of 1,3-bis(carbazol-9-yl)propan-2-ol (Andrikaityte et al., 2012). These properties are crucial for applications in photopolymerization and material science.

Applications De Recherche Scientifique

Carbazole Alkaloids and Antioxidant Activities

- Antioxidant Properties of Carbazole Alkaloids : Carbazole alkaloids, including carquinostatin A, carbazomadurin A, and carbazomadurin B, have been synthesized and evaluated for their antioxidant activities. These compounds, derived from the carbazole nucleus, show significant antioxidant potential, which could be leveraged in scientific research focusing on oxidative stress and related diseases. The antioxidant activities were evaluated using assays such as DPPH, ABTS+ radical scavenging, and cupper reducing power, highlighting the role of the phenolic carbazole core in these activities (Yuhzo Hieda, 2017).

Carbazole-based Materials for Optoelectronics

- Optoelectronic Applications : Research on quinazolines and pyrimidines, including compounds with a carbazole ring, has shown that these molecules are valuable for creating novel optoelectronic materials. The incorporation of carbazole into π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These findings underline the importance of carbazole derivatives in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova et al., 2018).

Carbazole Derivatives in Light Emitting Applications

- Donor-Acceptor Type Carbazole-based Molecules : Carbazole units, especially those structured as donor-acceptor (D-A) materials, have been extensively reviewed for their roles in light-emitting applications. The unique properties of carbazole-based compounds, including their performance in OLEDs, are critical for the advancement of TADF applications and as host materials in phosphorescent OLEDs. This research highlights the versatility and importance of carbazole derivatives in developing advanced light-emitting devices (P. Ledwon, 2019).

Propriétés

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407285 | |

| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

CAS RN |

72955-92-1 | |

| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

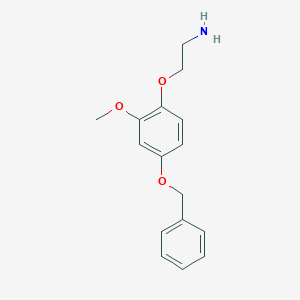

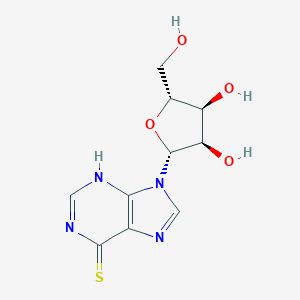

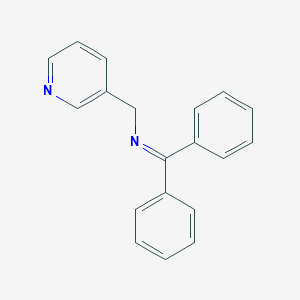

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)